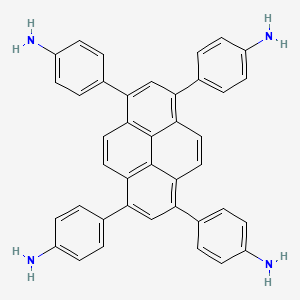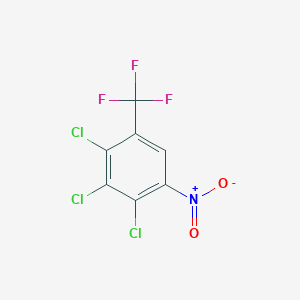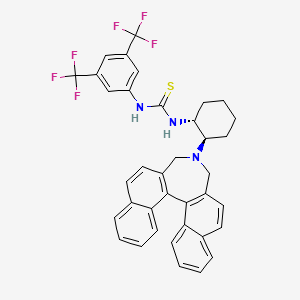![molecular formula C16H22N2O4S B6319199 tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate CAS No. 852554-13-3](/img/structure/B6319199.png)
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound with the molecular formula C16H22N2O4S. It is known for its unique bicyclic structure, which includes a diazabicyclohexane core. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclohexane Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, typically using tosyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, usually achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclohexane core.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.
Biological Probes: It can be used to design probes for studying biological processes.
Industry:
Material Science: The compound’s stability and reactivity make it useful in the development of new materials.
Agrochemicals: It can be used in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazabicyclohexane core can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., tosyl vs. oxa) can significantly impact the compound’s reactivity and applications.
- Reactivity: tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is unique due to its tosyl group, which can undergo specific substitution reactions not possible with other similar compounds.
- Applications: While similar compounds may be used in organic synthesis, the specific functional groups in this compound make it particularly valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCKSELTFQRCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)

![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)



![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)




